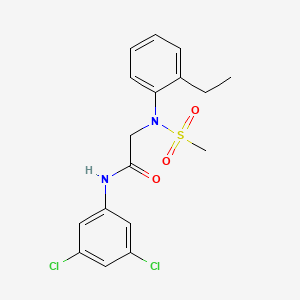
N-(3,5-Dichlorophenyl)-2-(N-(2-ethylphenyl)methylsulfonamido)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,5-Dichlorophenyl)-2-(N-(2-ethylphenyl)methylsulfonamido)acetamide is a complex organic compound characterized by its unique chemical structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-Dichlorophenyl)-2-(N-(2-ethylphenyl)methylsulfonamido)acetamide typically involves multiple steps, starting with the preparation of the intermediate compounds. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the production process while maintaining the quality and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(3,5-Dichlorophenyl)-2-(N-(2-ethylphenyl)methylsulfonamido)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, solvents, and catalysts. The reaction conditions, such as temperature, pressure, and reaction time, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-(3,5-Dichlorophenyl)-2-(N-(2-ethylphenyl)methylsulfonamido)acetamide has a wide range of scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(3,5-Dichlorophenyl)-2-(N-(2-ethylphenyl)methylsulfonamido)acetamide involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context and application. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and function.
Comparison with Similar Compounds
N-(3,5-Dichlorophenyl)-2-(N-(2-ethylphenyl)methylsulfonamido)acetamide can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include:
- N-(3,5-Dichlorophenyl)-2-(N-phenylmethylsulfonamido)acetamide
- N-(3,5-Dichlorophenyl)-2-(N-(2-methylphenyl)methylsulfonamido)acetamide
These compounds share structural similarities but may differ in their chemical properties, reactivity, and applications
Conclusion
This compound is a versatile compound with a wide range of applications in scientific research and industry Its unique chemical structure and reactivity make it a valuable tool for various studies and developments
Biological Activity
N-(3,5-Dichlorophenyl)-2-(N-(2-ethylphenyl)methylsulfonamido)acetamide, with the CAS number 492998-36-4, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms, efficacy, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C17H18Cl2N2O3S with a molecular weight of 401.31 g/mol. The compound features a dichlorophenyl group and a sulfonamide moiety, which are known to influence biological interactions significantly.
Structural Formula
Research indicates that compounds with sulfonamide groups often exhibit anti-inflammatory and analgesic properties. Specifically, this compound has been studied for its potential as a cyclooxygenase-2 (COX-2) inhibitor. COX-2 is an enzyme involved in the inflammatory process, making it a target for anti-inflammatory drugs.
Efficacy in Biological Studies
- Analgesic Activity : A study evaluating similar sulfonamide derivatives showed promising analgesic effects in animal models, suggesting that this compound may also possess such properties due to its structural similarities .
- Anti-inflammatory Effects : The compound's ability to inhibit COX-2 was highlighted in docking studies, which predicted favorable binding interactions with the enzyme . This suggests potential applications in treating conditions characterized by inflammation.
Study 1: Synthesis and Biological Evaluation
A comparative study on similar compounds indicated that modifications in the phenyl ring significantly impacted biological activity. The synthesized derivatives were screened for their ability to inhibit COX-2 and exhibited varying degrees of efficacy depending on their structural variations .
Study 2: Theoretical Studies
Theoretical investigations into the biological activity of dichloro-substituted acetamides revealed enhanced coordination ability and chemical reactivity, indicating that such modifications could lead to increased biological efficacy .
Data Table: Biological Activity of Related Compounds
Properties
Molecular Formula |
C17H18Cl2N2O3S |
|---|---|
Molecular Weight |
401.3 g/mol |
IUPAC Name |
N-(3,5-dichlorophenyl)-2-(2-ethyl-N-methylsulfonylanilino)acetamide |
InChI |
InChI=1S/C17H18Cl2N2O3S/c1-3-12-6-4-5-7-16(12)21(25(2,23)24)11-17(22)20-15-9-13(18)8-14(19)10-15/h4-10H,3,11H2,1-2H3,(H,20,22) |
InChI Key |
UGHGPQZLLHZYOO-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC=C1N(CC(=O)NC2=CC(=CC(=C2)Cl)Cl)S(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















